6-O-E-Feruloylcatalpol
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Overview
Description
Preparation Methods
6-O-E-Feruloylcatalpol can be isolated from the roots of Picrorhiza kurrooa, along with other iridoid glycosides . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is typically extracted from plant material using methanol . Industrial production methods are not well-established, and the compound is primarily obtained through natural extraction processes.
Chemical Reactions Analysis
6-O-E-Feruloylcatalpol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxycinnamic acid moiety .
Scientific Research Applications
6-O-E-Feruloylcatalpol has a wide range of scientific research applications. In chemistry, it is studied for its role as a metabolite and its potential as a precursor for other bioactive compounds . In biology, it is investigated for its antioxidant and anti-inflammatory properties . In medicine, it has potential therapeutic applications due to its ability to modulate various biological pathways . In industry, it is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 6-O-E-Feruloylcatalpol involves its interaction with various molecular targets and pathways . It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . This interaction can modulate various biological processes, including oxidative stress and inflammation . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with hydroxycinnamic acid receptors is of particular interest .
Comparison with Similar Compounds
6-O-E-Feruloylcatalpol is similar to other hydroxycinnamic acid derivatives, such as 6’'-O-trans-Feruloylcatalpol . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular interactions . The uniqueness of this compound lies in its specific hydroxycinnamic acid moiety and its role as a metabolite in Veronica lavaudiana .
List of Similar Compounds::Properties
IUPAC Name |
[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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